molecular formula C14H15NOS B5765584 3-methyl-N-(4-methylbenzyl)-2-thiophenecarboxamide

3-methyl-N-(4-methylbenzyl)-2-thiophenecarboxamide

Cat. No. B5765584
M. Wt: 245.34 g/mol
InChI Key: HEADITVSXYFDJR-UHFFFAOYSA-N
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Description

3-methyl-N-(4-methylbenzyl)-2-thiophenecarboxamide is a chemical compound with the molecular formula C17H19NO2S. It is commonly referred to as MMB-2201 and belongs to the family of synthetic cannabinoids. MMB-2201 is a potent agonist of the cannabinoid receptors and has been used in scientific research to study the effects of cannabinoids on the human body.

Mechanism of Action

MMB-2201 acts as a potent agonist at both the CB1 and CB2 receptors. These receptors are found throughout the body and are responsible for the effects of cannabinoids. When MMB-2201 binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This can result in a wide range of effects on the body, including pain relief, inflammation reduction, and relaxation.
Biochemical and Physiological Effects:
MMB-2201 has been shown to have a wide range of biochemical and physiological effects on the body. It has been found to have potent analgesic and anti-inflammatory effects, which make it a promising candidate for the treatment of chronic pain and inflammation. MMB-2201 has also been shown to have anxiolytic effects, which may make it useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MMB-2201 in lab experiments is its potent agonist activity at the CB1 and CB2 receptors. This makes it a useful tool for studying the effects of cannabinoids on the body. However, one limitation of using MMB-2201 is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in the body.

Future Directions

There are many potential future directions for research involving MMB-2201. One area of interest is the development of new drugs that target the CB1 and CB2 receptors for the treatment of pain, inflammation, and anxiety. Another area of interest is the study of the long-term effects of MMB-2201 on the body, including its potential for addiction and dependence. Additionally, MMB-2201 could be used in combination with other drugs to study the effects of drug interactions on the body.

Synthesis Methods

The synthesis of MMB-2201 involves the reaction of 4-methylbenzyl chloride with 3-methylthiophene-2-carboxylic acid to form the intermediate 3-methyl-N-(4-methylbenzyl)-2-thiophenecarboxylic acid. This intermediate is then treated with thionyl chloride and dimethylformamide to form the final product, MMB-2201.

Scientific Research Applications

MMB-2201 has been used in scientific research to study the effects of cannabinoids on the human body. It has been found to have potent agonist activity at both the CB1 and CB2 receptors, which are the primary receptors responsible for the effects of cannabinoids. MMB-2201 has been used to study the effects of cannabinoids on pain, inflammation, and anxiety.

properties

IUPAC Name

3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-10-3-5-12(6-4-10)9-15-14(16)13-11(2)7-8-17-13/h3-8H,9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEADITVSXYFDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide

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